Grifolic acid
Overview
Description
Grifolic acid is a phenolic compound initially isolated from the fruiting bodies of the mushroom Albatrellus confluens. It acts as an agonist of the free fatty acid receptor 4 (FFAR4), which is expressed in macrophages and mediates the anti-inflammatory effects of n-3 unsaturated free fatty acids . This compound has been studied for its potential pharmacological actions, including its ability to activate extracellular signal-regulated kinase responses and stimulate an increase in intracellular calcium concentrations .
Mechanism of Action
Grifolic acid is a phenolic compound extracted from the mushroom Albatrellus confluens . It has been the subject of numerous pharmacological investigations due to its multiple health benefits .
Target of Action
this compound acts as an agonist of the free fatty acid receptor (FFAR4), also known as GPR120 . FFAR4 is expressed in macrophages and mediates the anti-inflammatory effects of n-3 unsaturated free fatty acids . Additionally, this compound is a natural carbonic anhydrase Ⅱ inhibitor (CAⅡ) .
Mode of Action
this compound interacts with its targets in a dose- and time-dependent manner . It reduces cell viability and induces apoptosis . It also significantly reduces the mitochondrial membrane potential (MMP) and decreases cellular ATP levels . The anticancer action of this molecule is related to its ability to act at cellular and molecular levels on different checkpoints controlling the signaling pathways of human cancer cell lines .
Biochemical Pathways
The isoprenoid moiety of this compound is derived from the 2-C-methyl-d-erythritol-4-phosphate pathway that takes place in plastids . This compound can induce apoptosis, cell cycle arrest, autophagy, and senescence in cells . It also affects the production of ATP levels and MMP in cells .
Pharmacokinetics
Despite its major pharmacological properties, this compound has only been investigated in vitro and in vivo . Therefore, further investigations concerning pharmacodynamic and pharmacokinetic tests are required for any possible pharmaceutical application of this substance .
Result of Action
this compound induces cell death by decreasing MMP and inhibiting ATP production, which may be due to the inhibition of NADH production . It also significantly increases the intracellular NAD/NADH ratio .
Action Environment
The effects of this compound on cells were observed in mouse RAW264.7 cells . .
Biochemical Analysis
Biochemical Properties
Grifolic acid interacts with various biomolecules, including enzymes and proteins. It has been reported to activate extracellular signal-regulated kinase (ERK) responses and stimulate an increase in intracellular calcium concentrations . The isoprenoid moiety of this compound is derived from the 2-C-methyl-d-erythritol-4-phosphate pathway that takes place in plastids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce cell viability in a dose- and time-dependent manner in RAW264.7 macrophages and GH3 adenoma cells . It also significantly reduces the mitochondrial membrane potential (MMP) and decreases cellular ATP levels .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces cell death by reducing MMP and inhibiting ATP production, likely due to the inhibition of NADH production . This process appears to occur in an FFAR4-independent manner .
Temporal Effects in Laboratory Settings
Over time, this compound significantly reduces the production of ATP levels and MMP in GH3 cells at the dose of 10 and 20 µmol/L, respectively . This treatment significantly increases the intracellular NAD/NADH ratio, showing that the reduction in MMP is due to the decrease in NADH production .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been extensively studied, it’s known that this compound dose-dependently induces the necrosis of GH3 cells
Metabolic Pathways
The isoprenoid moiety of this compound is derived from the 2-C-methyl-d-erythritol-4-phosphate pathway that takes place in plastids
Subcellular Localization
The gene product of the prenyltransferase (PT) that synthesizes this compound was found to be targeted to plastids in plant cells , suggesting that this compound may also be localized in similar compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of grifolic acid involves several steps. One notable method is the Barrett synthesis, which utilizes a palladium-mediated cyclization to convert a farnesyl ester into this compound . This method involves the activation of the farnesyl ester by acylation, followed by cyclization to form the desired product. Other synthetic routes include the use of gold catalysts and photochemically-mediated additions to achieve high selectivity and efficiency .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal triflates and other catalysts can accelerate the coupling reactions, making the process more efficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Grifolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One significant reaction is the oxidative cyclization catalyzed by daurichromenic acid synthase, which converts this compound into daurichromenic acid, an anti-HIV meroterpenoid .
Common Reagents and Conditions:
Oxidation: Daurichromenic acid synthase catalyzes the oxidative cyclization of this compound.
Reduction: Specific conditions and reagents for reduction reactions involving this compound are less documented.
Major Products:
Daurichromenic Acid: Formed through oxidative cyclization.
Various Substituted Derivatives: Formed through selective additions and couplings.
Scientific Research Applications
Chemistry: Used as a model compound for studying phenolic compound synthesis and reactions.
Biology: Investigated for its effects on macrophages and its role as an agonist of FFAR4.
Medicine: Studied for its anti-inflammatory and anti-tumor properties. .
Industry: Utilized in the synthesis of other bioactive compounds and as a potential therapeutic agent.
Comparison with Similar Compounds
- Grifolin
- 4-O-Methyl-Grifolic Acid
- Isovanillic Acid
- Eriodictyol
- Quercetin
- Puerin A
Grifolic acid stands out due to its potent biological activities and its role as an agonist of FFAR4, making it a unique and valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-20(24)14-18(5)21(22(19)25)23(26)27/h8,10,12,14,24-25H,6-7,9,11,13H2,1-5H3,(H,26,27)/b16-10+,17-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIZDZGIXDKCRC-JTCWOHKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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